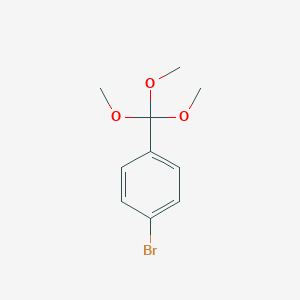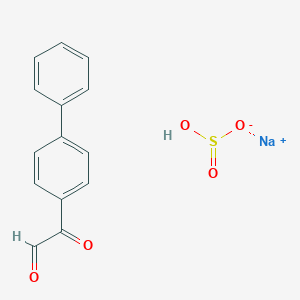
4-Biphenylglyoxal, monosodium bisulphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylglyoxal, monosodium bisulphite is a chemical compound that has gained significant attention among researchers in recent years. It is a derivative of biphenyl, which is a widely used organic compound in various fields of science. The monosodium bisulphite salt of 4-biphenylglyoxal has been synthesized and studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 4-biphenylglyoxal, monosodium bisulphite involves the reaction of the compound with amino acid residues in proteins, particularly lysine residues. The reaction results in the formation of a stable adduct between the compound and the protein. This adduct can be detected by fluorescence spectroscopy, which allows for the study of protein structure and function.
Biochemical And Physiological Effects
The monosodium bisulphite salt of 4-biphenylglyoxal has been found to have minimal biochemical and physiological effects. It is not toxic to cells or organisms at low concentrations and does not interfere with normal cellular processes. However, at high concentrations, it can cause oxidative stress and damage to cells.
Advantages And Limitations For Lab Experiments
One advantage of using 4-biphenylglyoxal, monosodium bisulphite in lab experiments is its high sensitivity and specificity for detecting protein conformational changes and binding interactions. It is also relatively easy to use and does not require specialized equipment. However, one limitation is that it can only be used to study proteins that contain lysine residues, which limits its applicability to certain types of proteins.
Future Directions
There are several future directions for research on 4-biphenylglyoxal, monosodium bisulphite. One direction is the development of new derivatives of the compound that can be used to study different types of proteins. Another direction is the application of the compound in the development of new drugs and therapies. Additionally, the compound can be used in the study of protein-protein interactions and signaling pathways. Further research is needed to fully understand the potential applications of 4-biphenylglyoxal, monosodium bisulphite in scientific research.
Synthesis Methods
The synthesis of 4-biphenylglyoxal, monosodium bisulphite involves the reaction of biphenyl-4-carboxaldehyde with sodium bisulphite in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in water. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
The monosodium bisulphite salt of 4-biphenylglyoxal has been studied for its potential applications in various fields of scientific research. It has been found to be a useful tool in the study of protein structure and function. It can be used as a fluorescent probe to detect changes in protein conformation and binding interactions. It has also been used in the study of enzyme kinetics and inhibition. Additionally, it has been studied for its potential applications in the development of new drugs and therapies.
properties
CAS RN |
100482-22-2 |
|---|---|
Product Name |
4-Biphenylglyoxal, monosodium bisulphite |
Molecular Formula |
C14H11NaO5S |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
sodium;hydrogen sulfite;2-oxo-2-(4-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C14H10O2.Na.H2O3S/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;;1-4(2)3/h1-10H;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
RPIHFDBRGBNKHX-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.OS(=O)[O-].[Na+] |
Other CAS RN |
100482-22-2 |
synonyms |
4-Biphenylglyoxal, monosodium bisulphite |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



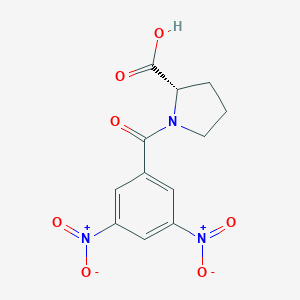
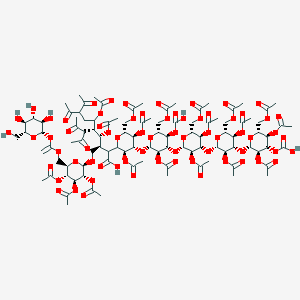
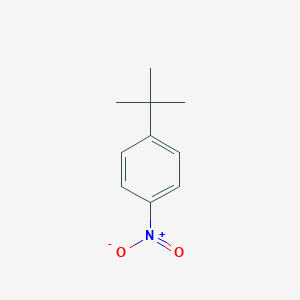
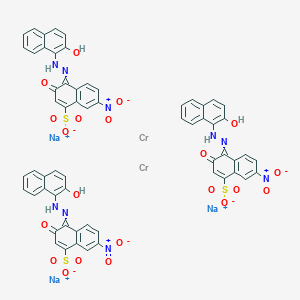
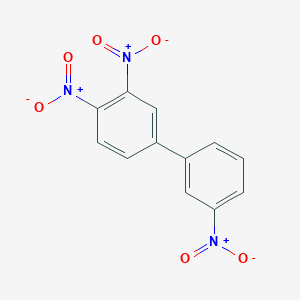
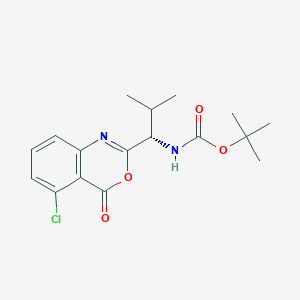
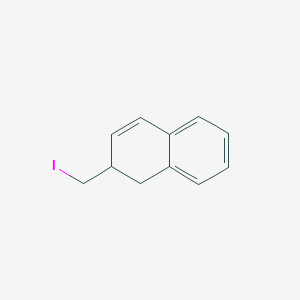
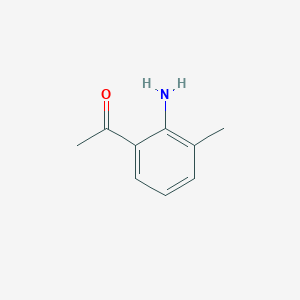

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
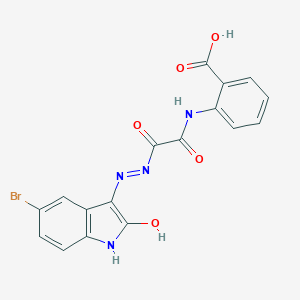
![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)
